molecular formula C15H23NO2 B11025002 N-(2-methylbutan-2-yl)-4-phenoxybutanamide

N-(2-methylbutan-2-yl)-4-phenoxybutanamide

Cat. No.: B11025002
M. Wt: 249.35 g/mol
InChI Key: HDCKUJRDEXNYDZ-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-4-phenoxybutanamide: is an organic compound characterized by its unique structure, which includes a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-4-phenoxybutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-phenoxybutanoic acid and 2-methylbutan-2-amine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-phenoxybutanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated carboxylic acid reacts with 2-methylbutan-2-amine to form the desired amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methylbutan-2-yl)-4-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methylbutan-2-yl)-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-methylbutan-2-yl)-4-phenoxybutanamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-4-bromoaniline
  • N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide

Uniqueness

N-(2-methylbutan-2-yl)-4-phenoxybutanamide is unique due to its specific structural features, such as the phenoxy group and the butanamide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C15H23NO2/c1-4-15(2,3)16-14(17)11-8-12-18-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,16,17)

InChI Key

HDCKUJRDEXNYDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CCCOC1=CC=CC=C1

Origin of Product

United States

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